2,2-Dimethoxy-4-methyl-1,3-dioxolane
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Overview
Description
2,2-Dimethoxy-4-methyl-1,3-dioxolane is a heterocyclic acetal with the chemical formula C₆H₁₂O₃. It is a member of the dioxolane family, which are organic compounds containing a dioxolane ring. This compound is related to tetrahydrofuran (THF) by the replacement of the methylene group (CH₂) at the 2-position with an oxygen atom .
Preparation Methods
2,2-Dimethoxy-4-methyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Industrial production methods may involve solvent-free green synthesis techniques to ensure low-cost and environmentally friendly processes .
Chemical Reactions Analysis
2,2-Dimethoxy-4-methyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like KMnO₄ and MCPBA.
Reduction: Reduction can be achieved using H₂/Ni, H₂/Rh, Zn/HCl, Na/NH₃, LiAlH₄, and NaBH₄.
Substitution: It can undergo substitution reactions with nucleophiles like RLi, RMgX, RCuLi, enolates, NH₃, and RNH₂.
Deprotection: Deprotection of acetal or ketal-protected carbonyl compounds can be performed using NaBArF₄ in water at 30°C.
Scientific Research Applications
2,2-Dimethoxy-4-methyl-1,3-dioxolane has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,2-Dimethoxy-4-methyl-1,3-dioxolane involves its role as a protecting group for carbonyl compounds. It forms stable cyclic acetals that protect carbonyl groups from undergoing reactions during transformations of other functional groups . The molecular targets and pathways involved include the formation of stable cyclic structures that prevent unwanted reactions .
Comparison with Similar Compounds
2,2-Dimethoxy-4-methyl-1,3-dioxolane can be compared with other similar compounds such as:
1,3-Dioxane: A six-membered ring compound with similar stability and reactivity.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Used in the synthesis of various pharmaceutical intermediates.
2,4-Dimethyl-1,3-dioxolane:
These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.
Properties
CAS No. |
60528-13-4 |
---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2,2-dimethoxy-4-methyl-1,3-dioxolane |
InChI |
InChI=1S/C6H12O4/c1-5-4-9-6(7-2,8-3)10-5/h5H,4H2,1-3H3 |
InChI Key |
NVHNHRSGZLOXNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(O1)(OC)OC |
Origin of Product |
United States |
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